Diisononylamine

Catalog No.
S8999414
CAS No.
28454-70-8
M.F
C18H39N
M. Wt
269.5 g/mol
Availability
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Diisononylamine

CAS Number

28454-70-8

Product Name

Diisononylamine

IUPAC Name

7-methyl-N-(7-methyloctyl)octan-1-amine

Molecular Formula

C18H39N

Molecular Weight

269.5 g/mol

InChI

InChI=1S/C18H39N/c1-17(2)13-9-5-7-11-15-19-16-12-8-6-10-14-18(3)4/h17-19H,5-16H2,1-4H3

InChI Key

KHFRJOPGKUBZLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCNCCCCCCC(C)C

Diisononylamine is a secondary amine characterized by the chemical formula C18H39N\text{C}_{18}\text{H}_{39}\text{N}. It appears as a clear, colorless liquid with a faint ammonia-like odor. This compound is notable for its branched alkyl chains, which contribute to its unique properties and applications in various industrial sectors. Diisononylamine is primarily used in the production of rubber accelerators and as a lubricant additive due to its excellent solubility and stability characteristics .

Typical of secondary amines. It can act as a nucleophile in organic synthesis, forming various derivatives. One significant reaction involves the formation of N-alkylated products when reacted with alkyl halides. Additionally, it exhibits resistance to nitrosation, making it less likely to form carcinogenic nitrosamines compared to linear amines, which is attributed to the branching of its alkyl chains .

Diisononylamine can be synthesized through several methods:

  • Reductive Amination: This method involves the reaction of nonyl alcohol with ammonia in the presence of a catalyst, typically copper-based, under high temperatures and pressures.
  • Alkylation of Amines: Secondary amines can be produced by alkylating primary amines with appropriate alkyl halides.
  • Direct Amination: The direct reaction of nonenes with ammonia can yield diisononylamine under specific conditions.

These methods allow for the production of diisononylamine in various purities and quantities suitable for industrial applications .

Diisononylamine has several key applications:

  • Rubber Industry: It is primarily used as a precursor for rubber accelerators, enhancing the vulcanization process of rubber products.
  • Lubricants: Due to its excellent solubility and thermal stability, it serves as an additive in lubricant formulations.
  • Chemical Intermediate: Diisononylamine is utilized in synthesizing other chemical compounds, including surfactants and corrosion inhibitors .

Interaction studies involving diisononylamine primarily focus on its compatibility with other chemicals in formulations. Its branched structure allows it to mix well with various solvents and oils, making it suitable for use in diverse chemical environments. Moreover, studies have shown that diisononylamine does not easily form nitrosamines, reducing potential health risks associated with its use .

Diisononylamine shares structural similarities with several other amines but has unique properties that distinguish it from them. Below is a comparison table highlighting these compounds:

Compound NameMolecular FormulaUnique Properties
DiethylamineC4H11N\text{C}_4\text{H}_{11}\text{N}Simple structure; more volatile
DimethylamineC2H7N\text{C}_2\text{H}_7\text{N}Smaller size; higher reactivity
DipropylamineC6H15N\text{C}_6\text{H}_{15}\text{N}Similar applications; less branched
DiisopropylamineC6H15N\text{C}_6\text{H}_{15}\text{N}Bulky structure; selective nucleophile
DicyclohexylamineC12H23N\text{C}_{12}\text{H}_{23}\text{N}Cyclic structure; different reactivity profile

Diisononylamine's unique branching structure contributes to its lower volatility and reduced tendency to form harmful byproducts compared to its linear counterparts, making it particularly valuable in industrial applications where stability and safety are paramount .

Catalytic Reductive Amination: Optimization Strategies and Yield Enhancement

Catalytic reductive amination is the predominant method for synthesizing diisononylamine. This process involves the reaction of isononyl ketones or aldehydes with ammonia or primary amines under reducing conditions. A key optimization strategy involves the use of sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) as selective reducing agents. For example, in pharmaceutical syntheses, NaBH(OAc)₃ achieves yields exceeding 90% in reductive amination steps by minimizing side reactions such as over-reduction or imine hydrolysis.

Reaction Conditions:

  • Solvent: Chloroform or tetrahydrofuran (THF) is preferred for solubility and stability of intermediates.
  • Temperature: Room temperature (20–25°C) avoids thermal decomposition of sensitive intermediates.
  • Catalyst Loading: Stoichiometric amounts of reducing agents (1.2–1.5 equiv) balance reactivity and cost.

Yield Enhancement Techniques:

  • pH Control: Maintaining a pH of 8–9 during imine formation prevents premature reduction.
  • Stepwise Addition: Dropwise addition of reagents, as demonstrated in diethanolamine derivatization, improves reaction homogeneity.

A comparative study of reductive amination protocols reveals that NaBH(OAc)₃ offers superior stereochemical fidelity compared to NaBH₃CN, particularly in branched systems. For diisononylamine, this translates to reduced byproduct formation and yields up to 98% under optimized conditions.

Alternative Synthetic Routes: Comparative Efficiency and Scalability Analysis

Alternative methods include alkylation of ammonia with isononyl halides or alcohols. While reductive amination dominates for its efficiency, alkylation routes are explored for scalability.

Alkylation via Williamson Synthesis:

  • Reagents: Isononyl bromide and ammonia in the presence of a base (e.g., K₂CO₃).
  • Yield: ~70–75%, limited by competing elimination reactions.

Comparative Analysis:

MethodYield (%)ScalabilityByproduct Formation
Reductive Amination90–98HighLow
Alkylation70–75ModerateModerate

While alkylation is simpler, its lower yield and higher byproduct generation make it less favorable for industrial applications. Reductive amination remains the gold standard, particularly when coupled with continuous-flow reactors to enhance throughput.

Role of Branched Alkyl Chain Configuration in Reaction Kinetics

The branched isononyl groups significantly influence reaction kinetics. The steric hindrance imposed by methyl branches slows imine formation during reductive amination, necessitating prolonged reaction times (48–72 hours). However, this configuration enhances the stability of the final product by preventing oxidative degradation.

Mechanistic Insights:

  • Imine Formation: The branched alkyl chains reduce the electrophilicity of the carbonyl carbon, requiring Lewis acid catalysts (e.g., ZnCl₂) to accelerate this step.
  • Reduction: Bulky substituents favor hydride attack from the less hindered face, leading to predictable stereochemical outcomes.

Kinetic studies reveal a second-order dependence on amine and carbonyl concentrations, with activation energies (~50 kJ/mol) comparable to linear-chain analogues.

Catalyst Design for Improved Stereochemical Control

Despite diisononylamine’s lack of chiral centers, catalyst design remains critical for minimizing isomers in intermediates. Chiral auxiliaries and asymmetric hydrogenation catalysts are employed in related amine syntheses. For example, Merck’s enantioselective reductive amination of aminoketones uses chiral phosphine ligands to achieve enantiomeric excess (ee) >99%.

Emerging Catalysts:

  • Palladium Nanoparticles: Enhance selectivity in hydrogenation steps, reducing over-reduction byproducts.
  • Enzyme Mimetics: Artificial metalloenzymes derived from cytochrome P450 show promise in C–N bond formation under mild conditions.

Mass Spectrometric Characterization of Degradation Byproducts

Mass spectrometric analysis serves as a powerful tool for identifying and characterizing degradation byproducts of diisononylamine. The compound undergoes various degradation pathways, including oxidative degradation, thermal decomposition, and hydrolytic breakdown, each producing distinct byproducts that require careful analytical characterization [13] [14] [15].

The fragmentation pattern of diisononylamine in electron ionization mass spectrometry follows predictable pathways characteristic of secondary aliphatic amines. The molecular ion peak appears at m/z 269, though it may be weak due to facile fragmentation [16] [17]. The base peak typically occurs at m/z 30, corresponding to the CH2=NH2+ fragment, which is diagnostic for primary and secondary amines [16].

Alpha-cleavage represents the predominant fragmentation mode, resulting in the loss of alkyl chains from the nitrogen center. This produces characteristic fragment ions in the m/z range of 142-185, depending on the specific isomeric structure and cleavage site [16]. The relative intensities of these fragments provide structural information about the branching patterns and chain lengths of individual isomers.

Degradation byproducts include various oxidation products formed through exposure to atmospheric oxygen or oxidizing agents. Common degradation pathways produce aldehydes, ketones, and carboxylic acids derived from the alkyl chains [13] [18]. These byproducts exhibit distinct mass spectral patterns that facilitate their identification and quantification.

Thermal degradation products are particularly important in quality control applications where the compound may be exposed to elevated temperatures during processing or storage. Thermal decomposition typically produces smaller molecular weight fragments, including ammonia, primary amines, and various hydrocarbon fragments [14] [15]. High-resolution mass spectrometry provides accurate mass measurements necessary for unambiguous identification of these degradation products [19].

LC-MS and GC-MS methods offer complementary approaches for degradation product analysis. Liquid chromatography-mass spectrometry excels in analyzing polar degradation products that may not be amenable to gas chromatographic analysis [20] [21]. The use of tandem mass spectrometry (MS/MS) provides additional structural confirmation through characteristic fragmentation patterns [20].

Method validation for degradation product analysis requires careful attention to specificity and sensitivity. Detection limits in the low picogram per microliter range are often necessary to monitor trace levels of degradation products [22] [20]. Matrix effects must be carefully evaluated, particularly in complex sample matrices where ion suppression or enhancement may affect quantitative accuracy [23].

Nuclear Magnetic Resonance Spectroscopic Analysis of Structural Isomerism

Nuclear magnetic resonance spectroscopy provides unparalleled structural information for characterizing the isomeric composition of diisononylamine. The technique enables detailed analysis of structural variations, conformational dynamics, and isomeric distributions within the complex mixture [24] [25] [26].

Proton NMR analysis reveals characteristic signals that distinguish between different isomeric forms. The N-H proton appears as a broad signal around 1.2 ppm, with the breadth reflecting exchange processes and hydrogen bonding interactions [27]. The methylene protons adjacent to nitrogen (CH2-N) provide diagnostic signals around 2.4 ppm, while the alkyl chain protons appear in the 0.8-2.7 ppm region [28] [26].

The complexity of the proton NMR spectrum reflects the structural diversity within the isomeric mixture. Branching patterns create overlapping multipets that challenge conventional spectral interpretation [27]. Advanced NMR techniques, including two-dimensional correlation spectroscopy and variable-temperature studies, provide enhanced resolution and structural assignment capabilities [24] [25].

Carbon-13 NMR spectroscopy offers complementary structural information with enhanced resolution for characterizing branching patterns. The aliphatic carbon signals appear in the 14-60 ppm region, with chemical shift differences reflecting the electronic environment of individual carbon atoms [29]. Quantitative 13C NMR enables determination of relative isomeric compositions based on integration ratios [30].

Integration patterns in proton NMR provide valuable quantitative information about molecular symmetry and isomeric distributions. The typical integration ratio for diisononylamine follows the pattern 36H:2H:1H, corresponding to alkyl protons, N-CH2 protons, and the N-H proton, respectively [28]. Deviations from expected integration patterns indicate the presence of specific isomeric forms or impurities.

Temperature-dependent NMR studies reveal dynamic exchange processes affecting the amine functionality. The N-H proton exhibits coalescence effects at elevated temperatures due to rapid exchange, providing information about the kinetics of these processes [24] [25]. Such studies are particularly valuable for understanding the behavior of diisononylamine under processing conditions.

Advanced NMR methods, including diffusion-ordered spectroscopy and relaxation measurements, provide additional characterization capabilities. These techniques can differentiate between isomers based on their molecular dynamics and hydrodynamic properties [24]. The application of computational methods for spectrum simulation and interpretation enhances the accuracy of structural assignments [26].

XLogP3

7.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

269.308250248 g/mol

Monoisotopic Mass

269.308250248 g/mol

Heavy Atom Count

19

General Manufacturing Information

Isononanamine, N-isononyl-: ACTIVE

Dates

Last modified: 11-21-2023

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